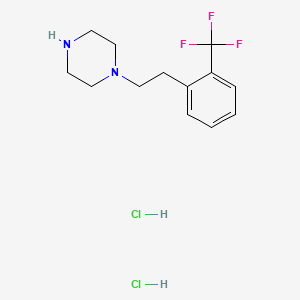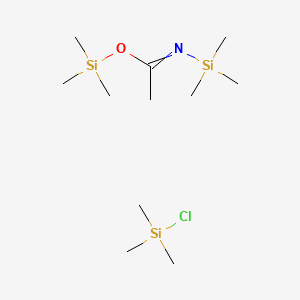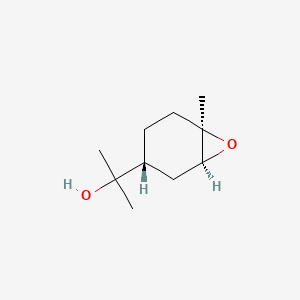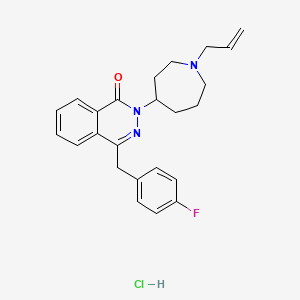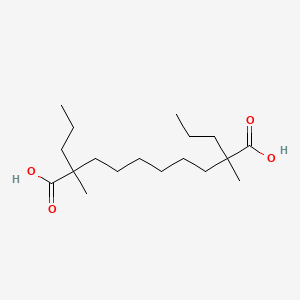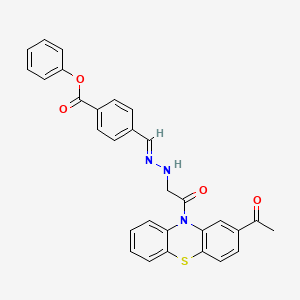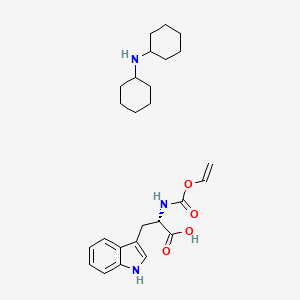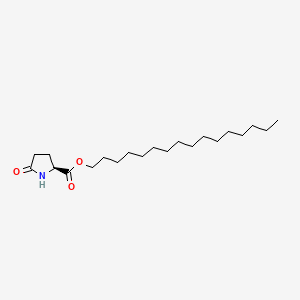
Cetyl PCA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cetyl PCA, also known as hexadecyl pyrrolidone carboxylic acid ester, is a compound widely used in the cosmetic industry. It is derived from cetyl alcohol (1-hexadecanol) and pyrrolidone carboxylic acid (pyroglutamic acid or 5-oxoproline). This compound is known for its skin-conditioning properties, making it a popular ingredient in skincare products .
准备方法
Synthetic Routes and Reaction Conditions
Cetyl PCA can be synthesized through the esterification of cetyl alcohol and pyrrolidone carboxylic acid. The reaction typically involves heating cetyl alcohol and pyrrolidone carboxylic acid in the presence of a catalyst, such as sulfuric acid, to form the ester bond. The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound suitable for cosmetic applications .
化学反应分析
Types of Reactions
Cetyl PCA undergoes various chemical reactions, including:
Esterification: Formation of this compound from cetyl alcohol and pyrrolidone carboxylic acid.
Hydrolysis: Breakdown of this compound into cetyl alcohol and pyrrolidone carboxylic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid, temperatures of 150-200°C.
Hydrolysis: Acidic or basic conditions, temperatures of 50-100°C.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, temperatures of 25-50°C
Major Products Formed
Esterification: this compound.
Hydrolysis: Cetyl alcohol and pyrrolidone carboxylic acid.
Oxidation: Oxidized derivatives of this compound
科学研究应用
Cetyl PCA has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies related to skin conditioning and moisturizing effects.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the cosmetic industry for the formulation of skincare products, including creams, lotions, and serums
作用机制
Cetyl PCA exerts its effects primarily through its ability to act as a surfactant and emulsifier. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In skincare products, this compound helps to maintain skin hydration by forming a protective barrier on the skin’s surface, preventing moisture loss. The molecular targets include the lipid bilayers of the skin, where this compound integrates to enhance skin barrier function .
相似化合物的比较
Similar Compounds
Cetyl Alcohol: A fatty alcohol used as an emollient and thickening agent in cosmetics.
Cetyl Palmitate: An ester of cetyl alcohol and palmitic acid, used as an emulsifying and thickening agent.
Cetomacrogol-1000: A non-ionic surfactant produced by the condensation of cetyl alcohol with ethylene oxide
Uniqueness of Cetyl PCA
This compound stands out due to its unique combination of cetyl alcohol and pyrrolidone carboxylic acid, providing both moisturizing and skin-conditioning properties. Unlike cetyl alcohol, which primarily acts as an emollient, this compound offers additional benefits of hydration and skin barrier enhancement. Compared to cetyl palmitate, this compound has a broader range of applications in both cosmetics and scientific research .
属性
CAS 编号 |
37673-20-4 |
|---|---|
分子式 |
C21H39NO3 |
分子量 |
353.5 g/mol |
IUPAC 名称 |
hexadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-21(24)19-16-17-20(23)22-19/h19H,2-18H2,1H3,(H,22,23)/t19-/m0/s1 |
InChI 键 |
BJXKLGPZWDKIHU-IBGZPJMESA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)


![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)

